Viaminate vs. Isotretinoin: Comparable Efficacy with Significantly Lower Adverse Event Rate in Acne Vulgaris
In a multi-center, randomized, double-blind, double-analog clinical trial of 217 patients with moderate to severe acne, viaminate demonstrated statistically comparable efficacy to isotretinoin over a 6-week period (efficacy rates at 2, 4, and 6 weeks were 5.0% vs. 6.0%, 20.0% vs. 29.0%, and 51.0% vs. 57.0%, respectively, with no significant difference). However, the occurrence rate of adverse events was substantially lower for viaminate (36.53%) compared to isotretinoin (68.81%), a difference of 32.28 percentage points (P<0.001) [1].
| Evidence Dimension | Adverse Event Rate |
|---|---|
| Target Compound Data | 36.53% |
| Comparator Or Baseline | Isotretinoin: 68.81% |
| Quantified Difference | 32.28 percentage point reduction (P<0.001) |
| Conditions | Multi-center, randomized, double-blind trial; 217 patients; 6-week treatment; Viaminate 50 mg tid vs. Isotretinoin 10 mg bid. |
Why This Matters
For researchers, this indicates that viaminate offers a clinically validated, safer alternative to isotretinoin for investigating retinoid mechanisms in acne, reducing confounding variables associated with severe adverse events.
- [1] Zhong H, He L, Wang WZ, et al. Comparison of isotretinoin and viaminate in the treatment of moderate to severe acne vulgaris: a multiple-centre, randomized, double-blind, comparative clinical trial. Chin J Dermatol. 2006;39(10):574-576. View Source
